molecular formula C20H16O3 B12600871 (2S,5S)-5-Methyl-2-(naphthalen-1-yl)-5-phenyl-1,3-dioxolan-4-one CAS No. 887304-84-9

(2S,5S)-5-Methyl-2-(naphthalen-1-yl)-5-phenyl-1,3-dioxolan-4-one

Cat. No.: B12600871
CAS No.: 887304-84-9
M. Wt: 304.3 g/mol
InChI Key: WLSNWUJNODTASK-QUCCMNQESA-N
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Description

(2S,5S)-5-Methyl-2-(naphthalen-1-yl)-5-phenyl-1,3-dioxolan-4-one is an organic compound that belongs to the class of dioxolanes. Dioxolanes are five-membered cyclic ethers containing two oxygen atoms. This specific compound is characterized by the presence of a naphthalene ring, a phenyl group, and a methyl group attached to the dioxolane ring. The stereochemistry of the compound is defined by the (2S,5S) configuration, indicating the spatial arrangement of the substituents around the chiral centers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5S)-5-Methyl-2-(naphthalen-1-yl)-5-phenyl-1,3-dioxolan-4-one typically involves the reaction of a suitable precursor with reagents that facilitate the formation of the dioxolane ring. One common method is the acid-catalyzed cyclization of a diol with a carbonyl compound. The reaction conditions often include the use of a strong acid such as sulfuric acid or p-toluenesulfonic acid as a catalyst, and the reaction is carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to the large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

(2S,5S)-5-Methyl-2-(naphthalen-1-yl)-5-phenyl-1,3-dioxolan-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (2S,5S)-5-Methyl-2-(naphthalen-1-yl)-5-phenyl-1,3-dioxolan-4-one can be used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable in asymmetric synthesis and catalysis.

Biology and Medicine

The compound may have potential applications in drug discovery and development. Its structural features could be explored for interactions with biological targets, leading to the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used as an intermediate in the synthesis of polymers, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2S,5S)-5-Methyl-2-(naphthalen-1-yl)-5-phenyl-1,3-dioxolan-4-one involves its interaction with specific molecular targets. The compound’s stereochemistry and functional groups enable it to bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2R,5R)-5-Methyl-2-(naphthalen-1-yl)-5-phenyl-1,3-dioxolan-4-one: The enantiomer of the compound with opposite stereochemistry.

    5-Methyl-2-(naphthalen-1-yl)-5-phenyl-1,3-dioxolan-4-one: A similar compound without specific stereochemistry.

    5-Methyl-2-(naphthalen-1-yl)-1,3-dioxolan-4-one: A compound lacking the phenyl group.

Uniqueness

The uniqueness of (2S,5S)-5-Methyl-2-(naphthalen-1-yl)-5-phenyl-1,3-dioxolan-4-one lies in its specific stereochemistry and the presence of both naphthalene and phenyl groups. These features contribute to its distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

887304-84-9

Molecular Formula

C20H16O3

Molecular Weight

304.3 g/mol

IUPAC Name

(2S,5S)-5-methyl-2-naphthalen-1-yl-5-phenyl-1,3-dioxolan-4-one

InChI

InChI=1S/C20H16O3/c1-20(15-10-3-2-4-11-15)19(21)22-18(23-20)17-13-7-9-14-8-5-6-12-16(14)17/h2-13,18H,1H3/t18-,20+/m1/s1

InChI Key

WLSNWUJNODTASK-QUCCMNQESA-N

Isomeric SMILES

C[C@@]1(C(=O)O[C@H](O1)C2=CC=CC3=CC=CC=C32)C4=CC=CC=C4

Canonical SMILES

CC1(C(=O)OC(O1)C2=CC=CC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

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